molecular formula C7H15ClO B2791482 1-(Chloromethoxy)-3,3-dimethylbutane CAS No. 1517277-79-0

1-(Chloromethoxy)-3,3-dimethylbutane

Cat. No.: B2791482
CAS No.: 1517277-79-0
M. Wt: 150.65
InChI Key: UCENPNKAXBHGRR-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)-3,3-dimethylbutane is an organic compound characterized by its unique structure, which includes a chloromethoxy group attached to a 3,3-dimethylbutane backbone

Preparation Methods

The synthesis of 1-(Chloromethoxy)-3,3-dimethylbutane typically involves the reaction of 3,3-dimethylbutanol with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4). The reaction is carried out in a solvent like dichloromethane at room temperature for several hours to ensure complete conversion . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Chloromethoxy)-3,3-dimethylbutane undergoes various chemical reactions, including:

Common reagents for these reactions include sodium borohydride for reductions and potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Chloromethoxy)-3,3-dimethylbutane finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(Chloromethoxy)-3,3-dimethylbutane involves its reactivity towards nucleophiles and electrophiles. The chloromethoxy group is particularly reactive, allowing for various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar compounds to 1-(Chloromethoxy)-3,3-dimethylbutane include:

This compound is unique due to its specific structure, which imparts distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

1-(chloromethoxy)-3,3-dimethylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO/c1-7(2,3)4-5-9-6-8/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCENPNKAXBHGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCOCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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